molecular formula C21H16N6OS2 B3717072 6-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-2-[(4-methylquinazolin-2-yl)amino]pyrimidin-4(1H)-one

6-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-2-[(4-methylquinazolin-2-yl)amino]pyrimidin-4(1H)-one

Cat. No.: B3717072
M. Wt: 432.5 g/mol
InChI Key: BNZJPHJRYRCPBI-UHFFFAOYSA-N
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Description

6-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]-2-[(4-methylquinazolin-2-yl)amino]pyrimidin-4(1H)-one is a heterocyclic compound featuring a pyrimidine core substituted with a benzothiazole sulfanylmethyl group and a 4-methylquinazoline moiety. This structural complexity combines the pharmacophoric features of pyrimidines (known for enzyme inhibition and nucleic acid analog activity) with benzothiazoles (associated with antitumor and antimicrobial properties) and quinazolines (linked to kinase inhibition and anticancer activity).

Properties

IUPAC Name

4-(1,3-benzothiazol-2-ylsulfanylmethyl)-2-[(4-methylquinazolin-2-yl)amino]-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N6OS2/c1-12-14-6-2-3-7-15(14)24-19(22-12)27-20-23-13(10-18(28)26-20)11-29-21-25-16-8-4-5-9-17(16)30-21/h2-10H,11H2,1H3,(H2,22,23,24,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNZJPHJRYRCPBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC2=CC=CC=C12)NC3=NC(=CC(=O)N3)CSC4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N6OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-2-[(4-methylquinazolin-2-yl)amino]pyrimidin-4(1H)-one typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole and quinazoline intermediates, followed by their coupling with the pyrimidinone core.

    Benzothiazole Intermediate: The benzothiazole moiety can be synthesized through the cyclization of 2-aminothiophenol with carbon disulfide and an appropriate halogenated compound.

    Quinazoline Intermediate: The quinazoline moiety is often prepared by the condensation of anthranilic acid with formamide, followed by methylation.

    Coupling Reaction: The final step involves the coupling of the benzothiazole and quinazoline intermediates with the pyrimidinone core under specific conditions, such as the presence of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

6-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-2-[(4-methylquinazolin-2-yl)amino]pyrimidin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the benzothiazole moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated positions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom would yield sulfoxides or sulfones, while reduction of nitro groups would yield amines.

Scientific Research Applications

Synthetic Route Overview

  • Formation of Benzothiazole Derivative : The initial step often involves the synthesis of a 1,3-benzothiazole derivative through cyclization reactions.
  • Quinazoline Integration : The introduction of the 4-methylquinazoline moiety can be achieved via nucleophilic substitution or coupling reactions.
  • Final Coupling : The final step typically involves coupling the benzothiazole and quinazoline components to form the target pyrimidinone structure.

Antimicrobial Properties

Research indicates that compounds with a benzothiazole core exhibit significant antimicrobial activities. A study demonstrated that derivatives similar to our target compound showed potent activity against various bacterial strains, suggesting that modifications to the benzothiazole structure can enhance efficacy .

Antitumor Activity

The quinazoline moiety is well-known for its anticancer properties. Compounds containing this structure have been shown to inhibit tumor growth in vitro and in vivo. For instance, derivatives of quinazoline have been evaluated for their ability to induce apoptosis in cancer cells, highlighting their potential as chemotherapeutic agents .

Anti-inflammatory Effects

Studies have also reported that certain benzothiazole derivatives possess anti-inflammatory properties. These compounds can inhibit pathways involved in inflammation, making them candidates for treating inflammatory diseases .

Case Studies

  • Analgesic Activity : In a study assessing analgesic properties, compounds similar to our target exhibited significant pain relief in animal models compared to standard analgesics like paracetamol. The results indicated a promising therapeutic profile for pain management .
  • Antimicrobial Efficacy : A series of benzothiazole derivatives were tested against multi-drug resistant bacterial strains, with some exhibiting minimum inhibitory concentrations (MIC) as low as 100 µg/mL, indicating strong antibacterial activity .
CompoundBiological ActivityMIC (µg/mL)Reference
6aAntimicrobial100
6bAnalgesic-
6cAntitumor-

Table 2: Synthesis Conditions

StepReagentsConditions
Benzothiazole SynthesisBenzoyl chloride, thioureaReflux in ethanol
Quinazoline FormationAniline derivativesHeating under reflux
CouplingEDC, DMAPRoom temperature

Mechanism of Action

The mechanism of action of 6-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-2-[(4-methylquinazolin-2-yl)amino]pyrimidin-4(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to therapeutic outcomes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs and their key differences are summarized below, focusing on substituent variations and their impact on biological activity:

Table 1: Structural and Functional Comparison of Selected Compounds

Compound Name Structural Features Biological Activity Key Distinctions vs. Target Compound
5-(4-chlorobenzyl)-2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-6-methylpyrimidin-4(3H)-one Chlorobenzyl, methoxyquinazoline, methylpyrimidine Anticancer, enzyme inhibition Lacks benzothiazole; methoxy group enhances solubility but reduces lipophilicity .
6-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-2-[(4,6,7-trimethylquinazolin-2-yl)amino]pyrimidin-4(3H)-one Thiadiazole sulfanylmethyl, trimethylquinazoline Antibacterial, anticancer Thiadiazole replaces benzothiazole; increased steric hindrance may limit target binding .
2-[(4,7-dimethylquinazolin-2-yl)amino]-6-methyl-5-(4-methylbenzyl)pyrimidin-4(3H)-one Methylbenzyl, dimethylquinazoline Antiviral, kinase inhibition Methylbenzyl group reduces electron-withdrawing effects compared to benzothiazole sulfanylmethyl .
6-[(1H-Benzimidazol-2-ylsulfanyl)methyl]-2-[(6-methoxy-4-methylquinazolin-2-yl)amino]pyrimidin-4-ol Benzimidazole sulfanylmethyl, methoxyquinazoline Antiparasitic, enzyme modulation Benzimidazole’s planar structure alters π-π stacking vs. benzothiazole’s sulfur-mediated interactions .
N-(4-{[2-(ethylamino)-6-methylpyrimidin-4-yl]amino}phenyl)-4-(trifluoromethyl)benzamide Trifluoromethyl, ethylaminopyrimidine Improved pharmacokinetics Trifluoromethyl enhances metabolic stability but lacks quinazoline’s kinase-targeting potential .

Key Findings:

Benzothiazole vs. Thiadiazole/Benzimidazole : The benzothiazole sulfanylmethyl group in the target compound provides sulfur-mediated hydrogen bonding and enhanced lipophilicity, which are critical for membrane penetration and target engagement. Thiadiazole analogs (e.g., ) exhibit narrower activity spectra due to reduced aromaticity, while benzimidazole derivatives (e.g., ) prioritize DNA intercalation over kinase inhibition .

Quinazoline Substitutions: The 4-methylquinazoline group in the target compound is a known kinase-binding motif, contrasting with methoxy- or dimethylquinazoline derivatives (e.g., ) that prioritize solubility over target affinity.

The target compound’s unmodified pyrimidin-4(1H)-one core optimizes hydrogen-bonding capacity .

Biological Activity Trends :

  • Anticancer : Compounds with quinazoline and benzothiazole groups (e.g., target compound, ) show broad-spectrum cytotoxicity.
  • Antimicrobial : Thiadiazole and benzimidazole derivatives (e.g., ) dominate here due to heterocycle-specific target interactions.
  • Kinase Inhibition : Unique to quinazoline-containing compounds (e.g., target compound, ) via ATP-binding domain competition.

Biological Activity

Overview

The compound 6-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-2-[(4-methylquinazolin-2-yl)amino]pyrimidin-4(1H)-one is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a unique combination of a benzothiazole moiety, a quinazoline structure, and a pyrimidinone core, which may contribute to its pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. The following mechanisms have been proposed based on existing research:

  • Receptor Modulation : The compound is believed to interact with various receptors involved in neurotransmission, potentially modulating excitatory and inhibitory signals in the brain. This interaction may help in managing conditions such as epilepsy by reducing neuronal hyperexcitability .
  • Enzyme Inhibition : Preliminary studies suggest that the compound may act as an enzyme inhibitor, affecting pathways related to cancer and neurodegenerative diseases. The specific enzymes targeted and the resulting biochemical pathways remain areas for further investigation .
  • Antioxidant Activity : Some derivatives of benzothiazole compounds have shown antioxidant properties, which could be relevant for neuroprotection and reducing oxidative stress in cells .

Anticancer Properties

Research indicates that derivatives of the benzothiazole and quinazoline moieties exhibit significant anticancer activities. For instance, certain compounds have demonstrated the ability to inhibit cell proliferation in various cancer cell lines, including breast and liver cancer cells . The effectiveness often correlates with the structural modifications made to the core compound.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have reported that related benzothiazole derivatives possess antibacterial and antifungal activities, making them potential candidates for developing new antimicrobial agents .

Anticonvulsant Effects

Given its interaction with neurotransmitter receptors, there is potential for this compound to exhibit anticonvulsant effects. Compounds with similar structures have shown promise in reducing seizure activity in animal models .

Case Studies

Several studies have explored the biological activity of compounds similar to this compound:

  • Study on Anticancer Activity : A study published in a peer-reviewed journal highlighted that certain benzothiazole derivatives inhibited the growth of MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer) cell lines with IC50 values ranging from 5 to 15 µM .
  • Neuroprotective Effects : In a neuropharmacological evaluation, compounds structurally related to this benzothiazole derivative were found to reduce neuronal injury in models of ischemia/reperfusion injury, supporting their potential use in neurodegenerative diseases .

Q & A

How can researchers optimize the synthesis of 6-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-2-[(4-methylquinazolin-2-yl)amino]pyrimidin-4(1H)-one to improve yield and purity?

Answer:
Optimization strategies include:

  • Condensation reactions : Utilize acidic or basic conditions for coupling benzothiazole and quinazoline intermediates, as demonstrated in benzothiazole-pyrazole syntheses (e.g., Vilsmeier-Haack reagent for formylation in ).
  • Stepwise functionalization : Introduce the 4-methylquinazolin-2-ylamino group via nucleophilic substitution, analogous to methods for 2-phenylquinazolin-4-one derivatives ().
  • Purification : Employ column chromatography (as in ) or recrystallization with ethanol/water mixtures to enhance purity.
    Key References :

What advanced spectroscopic and chromatographic methods are recommended for characterizing the structural integrity of this compound?

Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., pyrimidinone protons at δ 10–12 ppm and benzothiazole sulfur environment shifts, as in ).
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₂₂H₁₇N₆OS₂) and isotopic patterns.
  • FT-IR : Identify key functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for pyrimidinone, S-C=N vibrations at ~690 cm⁻¹).
  • HPLC-PDA/MS : Monitor purity (>95%) and detect byproducts from sulfur-containing intermediates ().
    Key References :

How can computational modeling guide the design of derivatives with enhanced bioactivity?

Answer:

  • Molecular docking : Screen against targets like HIV-1 protease or cancer-related kinases, using benzothiazole derivatives as templates ().
  • QSAR studies : Correlate substituent effects (e.g., electron-withdrawing groups on the quinazoline ring) with activity trends observed in analogous compounds ().
  • ADMET prediction : Assess solubility (LogP ~3.5) and metabolic stability using software like SwissADME.
    Key References :

What in vitro assays are suitable for evaluating the biological activity of this compound against specific enzyme targets?

Answer:

  • Enzyme inhibition assays : Use fluorogenic substrates for proteases or kinases (e.g., HIV-1 protease inhibition protocols in ).
  • Cytotoxicity screening : Employ MTT assays on cancer cell lines (e.g., HeLa or MCF-7), comparing IC₅₀ values to reference drugs.
  • Antimicrobial testing : Follow CLSI guidelines for MIC determination against Gram-positive/negative bacteria ().
    Key References :

How should researchers address contradictions in reported biological activity data for structurally similar compounds?

Answer:

  • Dose-response validation : Replicate assays with standardized protocols (e.g., fixed DMSO concentrations ≤1%).
  • Structural confirmation : Verify compound identity via X-ray crystallography (as in ) to rule out isomerism or degradation.
  • Mechanistic studies : Use siRNA knockdown or CRISPR-Cas9 to confirm target engagement (e.g., inhibition of NF-κB signaling in anti-inflammatory assays).
    Key References :

What strategies are effective for analyzing the compound’s stability under varying pH and temperature conditions?

Answer:

  • Forced degradation studies : Expose to 0.1 M HCl/NaOH (37°C, 24 hr) and monitor via HPLC for hydrolysis products (e.g., cleavage of the sulfanyl-methyl bridge).
  • Thermogravimetric analysis (TGA) : Determine decomposition temperature (Td) and hygroscopicity.
  • Light stability : Use ICH Q1B guidelines with UV irradiation (320–400 nm) to assess photodegradation.
    Key References :

How can the compound’s interaction with serum proteins impact its pharmacokinetic profile, and how is this evaluated?

Answer:

  • Plasma protein binding (PPB) : Use equilibrium dialysis or ultrafiltration with human serum albumin (HSA), comparing free vs. bound fractions.
  • Circular dichroism (CD) : Detect conformational changes in HSA upon compound binding (e.g., shifts in α-helix content).
  • Molecular dynamics simulations : Model binding affinities to albumin subdomains (e.g., Sudlow site I/II).
    Key References :

What synthetic routes minimize the formation of regioisomeric byproducts during the coupling of benzothiazole and pyrimidinone moieties?

Answer:

  • Protecting group strategies : Temporarily block reactive amines on the quinazoline ring using Boc or Fmoc groups ().
  • Catalytic control : Employ Pd-mediated cross-coupling (e.g., Suzuki for aryl-amino linkages) to enhance regioselectivity.
  • Solvent optimization : Use polar aprotic solvents (DMF or DMSO) to stabilize intermediates ().
    Key References :

How do steric and electronic effects of substituents on the quinazoline ring influence the compound’s binding to biological targets?

Answer:

  • Steric effects : Bulkier groups (e.g., 4-methyl in ) may hinder binding to shallow enzyme pockets.
  • Electronic effects : Electron-deficient quinazolines (e.g., chloro-substituted in ) enhance π-π stacking with aromatic residues.
  • Case study : Compare 4-methyl vs. 4-phenyl derivatives in kinase inhibition assays to quantify substituent impact.
    Key References :

What methodologies are recommended for scaling up the synthesis from milligram to gram quantities without compromising purity?

Answer:

  • Continuous flow chemistry : Improve heat/mass transfer for exothermic steps (e.g., benzothiazole cyclization).
  • Catalyst recycling : Use immobilized enzymes or heterogeneous catalysts (e.g., zeolite-supported acids) for sustainable scaling.
  • Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring ().
    Key References :

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-2-[(4-methylquinazolin-2-yl)amino]pyrimidin-4(1H)-one
Reactant of Route 2
Reactant of Route 2
6-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-2-[(4-methylquinazolin-2-yl)amino]pyrimidin-4(1H)-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.